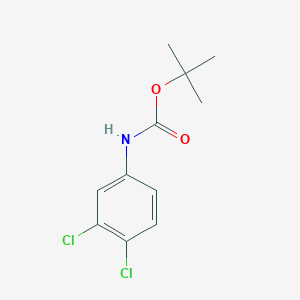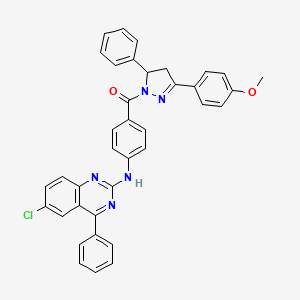
(1R,2R)-2-methoxycyclohexanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-methoxycyclohexanamine;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Characterization and Detection : The compound has been identified in the context of forensic toxicology and analytical chemistry. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, including substances structurally related to (1R,2R)-2-methoxycyclohexanamine hydrochloride, using various analytical techniques. These methods were important for detecting these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Pharmacological Profiles : Research has explored the pharmacological aspects of compounds related to (1R,2R)-2-methoxycyclohexanamine hydrochloride. For example, Ogawa et al. (2002) studied the pharmacology of a compound structurally related to (1R,2R)-2-methoxycyclohexanamine hydrochloride, focusing on its properties as a 5-HT2A receptor antagonist. This study highlighted the compound's potential in influencing serotonin-related biological processes (Ogawa et al., 2002).
Synthesis and Structural Analysis : Research efforts have been dedicated to synthesizing and analyzing the structure of compounds similar to (1R,2R)-2-methoxycyclohexanamine hydrochloride. Bisel et al. (2001) synthesized and analyzed the structure of related compounds, demonstrating the importance of these substances in chemical synthesis and structural chemistry (Bisel et al., 2001).
Biological Evaluation in Cancer Research : Some studies have explored the potential of related compounds in cancer research. Yin et al. (2012) investigated platinum(II) complexes with (1R,2R)-diaminocyclohexane, which demonstrated promising antitumor activity. This research signifies the potential of these compounds in developing new cancer therapies (Yin et al., 2012).
Application in Material Science : The compound has found applications in material science as well. Barwiołek et al. (2013) synthesized new Schiff bases derived from (1R,2R)(-)cyclohexanediamine for the synthesis of Cu(II) and Ni(II) complexes. These complexes were used for the deposition of hybrid thin layers, highlighting the material science applications of these compounds (Barwiołek et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of (1R,2R)-2-Methoxycyclohexanamine hydrochloride is the µ-opioid receptor (MOR) and it also inhibits norepinephrine reuptake . The µ-opioid receptor is a type of opioid receptor that plays a key role in mediating the effects of opioids. Norepinephrine reuptake inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects .
Mode of Action
(1R,2R)-2-Methoxycyclohexanamine hydrochloride acts as a MOR agonist and a norepinephrine reuptake inhibitor (NRI) . As a MOR agonist, it binds to and activates the MOR, leading to analgesic effects. As an NRI, it inhibits the reuptake of norepinephrine, increasing its concentration and prolonging its effects .
Biochemical Pathways
The compound inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway , with an EC50 of 116 nM in HEK293 cells stably expressing the human GPR88 receptor and the GloSensor-22F cAMP construct .
Pharmacokinetics
It is known that the compound is centrally acting, indicating that it is able to cross the blood-brain barrier .
Result of Action
The activation of MOR and inhibition of norepinephrine reuptake by (1R,2R)-2-Methoxycyclohexanamine hydrochloride results in analgesic effects . This makes it a potentially effective treatment for conditions involving severe pain.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-methoxycyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B3003109.png)
![3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3003110.png)
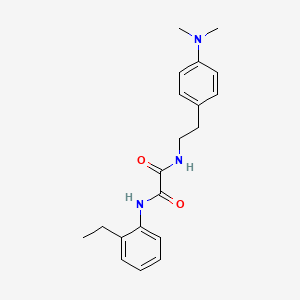
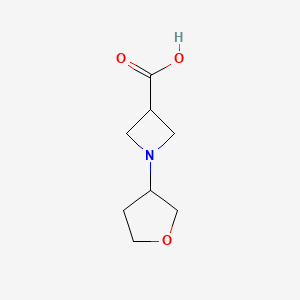

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)
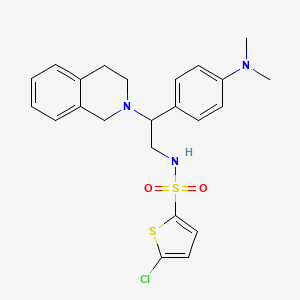
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)

![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)
